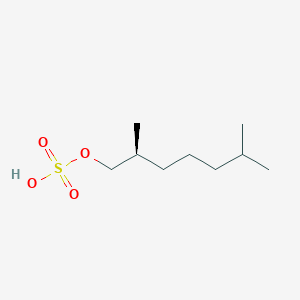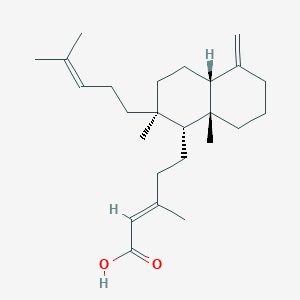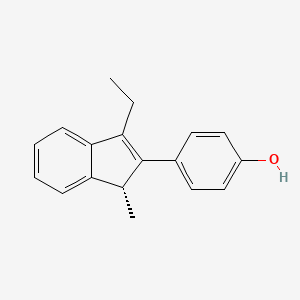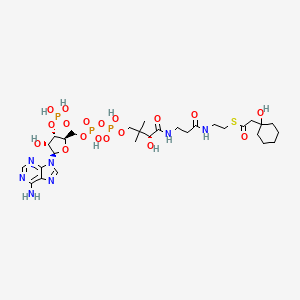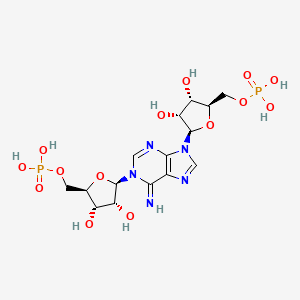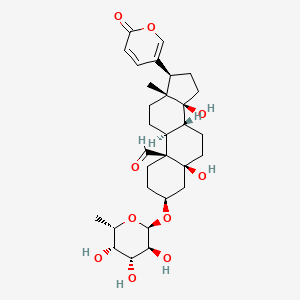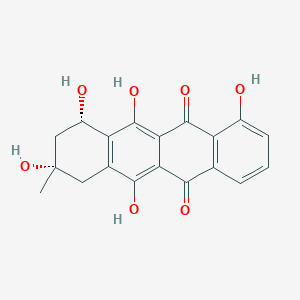![molecular formula C6H11FO5 B1251600 [18F]-Fluorodeoxyglucose](/img/structure/B1251600.png)
[18F]-Fluorodeoxyglucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-deoxy-2-((18)F)fluoro-D-glucopyranose is a 2-deoxy-2-fluoro-D-glucopyranose and a 2-deoxy-2-((18)F)fluoro-D-glucose.
Applications De Recherche Scientifique
Oncology and Metabolism
[18F]-Fluorodeoxyglucose (18F-FDG) plays a significant role in oncology, particularly in positron emission tomography (PET) imaging. It's used to detect metabolic alterations in various cancers, leveraging the fact that cancer cells typically have increased glucose consumption compared to normal tissues. Studies have investigated the biokinetics of 18F-FDG and its effectiveness in oncological practices, emphasizing its critical role in the diagnosis, staging, and management of different types of cancer (Leontyev et al., 2019).
Neurological Applications
In neurology, 18F-FDG PET is used for studying cerebral glucose metabolism, which reflects neuronal and synaptic activity. It's particularly useful for observing metabolic differences in the brain during aging and for different genders. The technique also aids in understanding the impact of various substances and treatments on brain metabolism (Berti et al., 2014).
Systems Molecular Imaging
18F-FDG PET is essential for "systems molecular imaging" of glucose metabolism in cancer. This approach involves understanding cancer as a complex "organ" containing multiple components, thus necessitating a systems biology perspective. The technique has revealed that 18F-FDG accumulation in cancer is microenvironment-dependent, which can provide valuable insights into the nature of various cancers (Shen et al., 2017).
Imaging and Monitoring of Cardiac Diseases
18F-FDG PET is also utilized in cardiology for imaging and monitoring disease progression. It helps in predicting clinical outcomes in conditions like aortic stenosis by identifying regions of inflammation and microcalcification in the vascular system (Jenkins et al., 2015).
Cerebral Metabolism Research
18F-FDG has been instrumental in cerebral metabolism research. Its ability to provide accurate measures of changes in brain metabolism due to physiological stimulations or pharmacological interventions makes it a crucial tool in clinical neuroimaging and research (Vlassenko & Mintun, 2012).
Technology Development in Nuclear Medicine
The development of 18F-Fluorodeoxyglucose technology for nuclear medicine, particularly in cancer diagnosis, highlights its significance. Its characteristics, like longer half-life and low energy positron radiation, allow for high-contrast PET images and accurate diagnostic capabilities (Kachaniuk et al., 2018).
Multiple Sclerosis Research
18F-FDG PET/CT imaging has been used to study glucose uptake in the spinal cord of patients with multiple sclerosis (MS) compared to healthy controls, providing insights into the metabolic aspects of MS (Kindred et al., 2014).
Propriétés
Formule moléculaire |
C6H11FO5 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i7-1 |
Clé InChI |
ZCXUVYAZINUVJD-GLCXRVCCSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)[18F])O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)F)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



